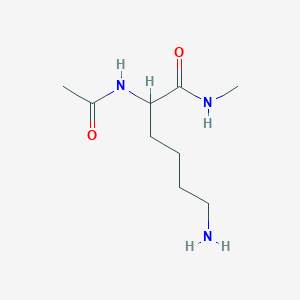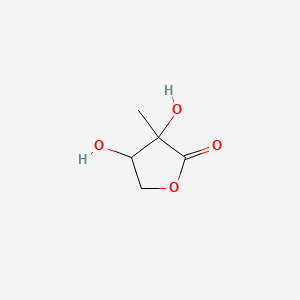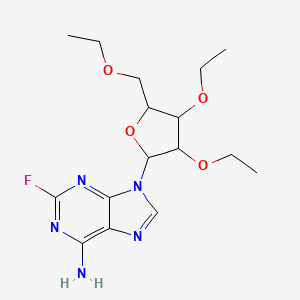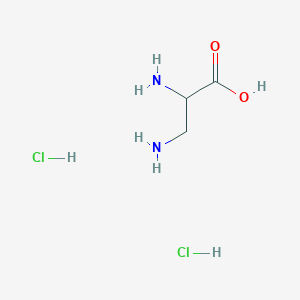![molecular formula C99H89BrCl3F3N12O9 B13396713 3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;3-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-(4-piperidin-1-ylphenyl)prop-2-enamide](/img/structure/B13396713.png)
3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;3-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-(4-piperidin-1-ylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)prop-2-enamide; 3-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide; 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide; [4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate; 2-cyano-N-(1-phenylethyl)-3-(4-piperidin-1-ylphenyl)prop-2-enamide” is a complex organic molecule with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. For example, the preparation of 3-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide may involve the following steps:
Formation of the cyano group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.
Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation reaction.
Bromination or chlorination:
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
These compounds can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield amides, while reduction of the nitro group can yield amines.
Aplicaciones Científicas De Investigación
These compounds have a wide range of scientific research applications, including:
Medicinal Chemistry: They can be used as intermediates in the synthesis of pharmaceuticals.
Materials Science: They can be used in the development of new materials with unique properties.
Organic Synthesis: They can serve as building blocks for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of these compounds depends on their specific structure and functional groups. For example, the cyano group can act as an electron-withdrawing group, affecting the reactivity of the molecule. The presence of halogen atoms can also influence the molecule’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
- 3-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide
- 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide
- [4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate
- 2-cyano-N-(1-phenylethyl)-3-(4-piperidin-1-ylphenyl)prop-2-enamide
Uniqueness
The uniqueness of these compounds lies in their specific functional groups and the combination of these groups within a single molecule. This unique combination can result in distinct chemical and physical properties, making them valuable for various applications.
Propiedades
Fórmula molecular |
C99H89BrCl3F3N12O9 |
|---|---|
Peso molecular |
1834.1 g/mol |
Nombre IUPAC |
3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;3-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-(4-piperidin-1-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H25N3O.C22H22N2O5.C19H14ClF3N2O.C18H14Cl2N2O.C17H14BrN3O/c1-18(20-8-4-2-5-9-20)25-23(27)21(17-24)16-19-10-12-22(13-11-19)26-14-6-3-7-15-26;1-14(17-8-6-5-7-9-17)24-22(26)18(13-23)10-16-11-19(27-3)21(29-15(2)25)20(12-16)28-4;1-12(14-5-3-2-4-6-14)25-18(26)15(11-24)7-13-8-16(19(21,22)23)10-17(20)9-13;1-12(14-5-3-2-4-6-14)22-18(23)15(11-21)9-13-7-8-16(19)17(20)10-13;1-12(13-6-3-2-4-7-13)20-17(22)14(11-19)10-15-8-5-9-16(18)21-15/h2,4-5,8-13,16,18H,3,6-7,14-15H2,1H3,(H,25,27);5-12,14H,1-4H3,(H,24,26);2-10,12H,1H3,(H,25,26);2-10,12H,1H3,(H,22,23);2-10,12H,1H3,(H,20,22) |
Clave InChI |
YIVPMWFCOJUAFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)Cl)C(F)(F)F)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13396656.png)

![[1-[1-(Anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B13396669.png)

![(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B13396676.png)

![4-Cyclopentene-1,3-dione, 2-(alpha-hydroxycinnamylidene)-4-methoxy-(8CI); (2Z)-2-[(2E)-1-Hydroxy-3-phenyl-2-propenylidene]-4-methoxy-4-cyclopentene-1,3-dione](/img/structure/B13396696.png)
![2-[[2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B13396699.png)
![3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc](/img/structure/B13396700.png)
![1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone](/img/structure/B13396702.png)
![(R)-1-[(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13396706.png)

